molecular formula C12H15ClO2S B8081144 4-(5-Chloro-2-methoxyphenyl)thian-4-ol

4-(5-Chloro-2-methoxyphenyl)thian-4-ol

Cat. No.: B8081144
M. Wt: 258.76 g/mol
InChI Key: HZGQFZNFMHCXLP-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted at the 4-position with a hydroxyl group and a 5-chloro-2-methoxyphenyl moiety.

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2S/c1-15-11-3-2-9(13)8-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGQFZNFMHCXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(5-Chloro-2-methoxyphenyl)thian-4-ol involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of chemical reactions. These reactions typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

4-(5-Chloro-2-methoxyphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)thian-4-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. Additionally, in industry, this compound is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

Piperazine Derivatives ()

Compound 23, 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(5-chloro-2-methoxyphenyl)piperazine , shares the 5-chloro-2-methoxyphenyl group linked to a piperazine ring. Key features include:

  • Synthesis : Yield of 65% via multi-step coupling reactions.
  • Physical Properties : Melting point 177–178°C; elemental analysis (C: 59.43%, H: 5.56%, N: 5.33%) aligns with theoretical values.
  • Structural Confirmation : ¹H-NMR and ¹³C-NMR data confirm regiochemistry and purity .

Comparison Insight : The piperazine scaffold enhances solubility and bioavailability compared to thiane rings. However, the thian-4-ol core may confer distinct electronic effects due to sulfur’s polarizability.

N-(5-Chloro-2-Methoxyphenyl)methylthioureas ()

These derivatives, such as 9a–b , feature the 5-chloro-2-methoxyphenyl group attached to a thiourea backbone.

  • Synthesis : Prepared via reduction of 5-chloro-2-methoxybenzonitrile to benzylamine, followed by condensation with isothiocyanates.
  • Activity : Demonstrated in vitro anticancer activity, likely due to thiourea’s metal-chelating properties .

Oxadiazole-Thio Butanamide Derivatives ()

N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives are noted for:

  • Synthesis : Moderate to high yields (e.g., 60–72%) via cyclization and coupling.
  • Activity : Potent lipoxygenase inhibitors (IC₅₀ values <10 µM), attributed to the oxadiazole-thio moiety’s redox activity .

Comparison Insight : The oxadiazole ring introduces π-stacking capabilities absent in thian-4-ol, which may limit enzymatic interactions.

Benzothiazole Derivatives ()

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole highlights:

  • Structural Features : Single-crystal X-ray data (R因子 = 0.076) confirm a planar benzothiazole core with a dihedral angle of 84.7° between aromatic rings.

Comparison Insight : Benzothiazoles’ rigid planar structure contrasts with thian-4-ol’s flexibility, influencing target selectivity.

Thiazole-Carbaldehyde Derivatives ()

4-(5-Chloro-2-methoxyphenyl)thiazole-2-carboxaldehyde is characterized by:

  • Safety Data : GHS-compliant handling protocols (e.g., inhalation precautions), reflecting reactivity of the aldehyde group .

Comparison Insight : The electron-withdrawing aldehyde group in thiazole derivatives may reduce metabolic stability compared to thian-4-ol’s hydroxyl group.

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